
5-Bromoquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoxalin-2-amine is a chemical compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 5-position and an amino group at the 2-position of the quinoxaline ring. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Bromoquinoxalin-2-amine typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2-aminoquinoxaline with bromine in an organic solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
5-Bromoquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted quinoxalines and their derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromoquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromoquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
5-Bromoquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
5-Bromoquinoxalin-6-amine: Similar in structure but with the amino group at the 6-position, this compound is used in similar applications but may exhibit different reactivity and biological activity.
2-Aminoquinoxaline: Lacking the bromine atom, this compound is a precursor in the synthesis of this compound and has its own unique applications in research and industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and application.
Eigenschaften
Molekularformel |
C8H6BrN3 |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
5-bromoquinoxalin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12) |
InChI-Schlüssel |
RKLTTWQCDDUDEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
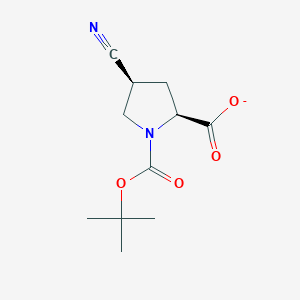
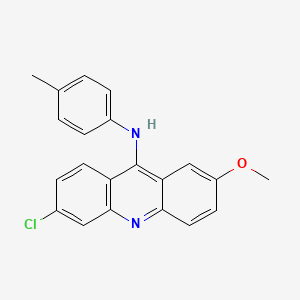
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)
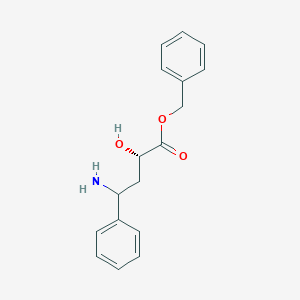
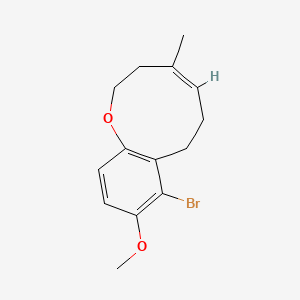

![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)
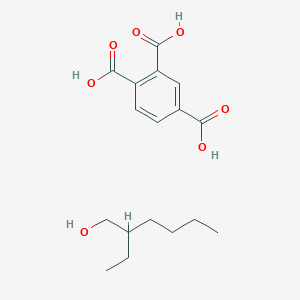
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
